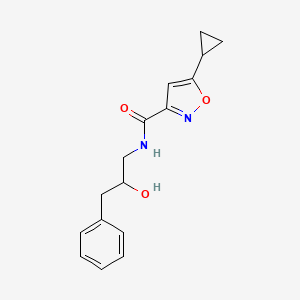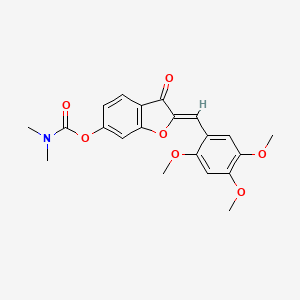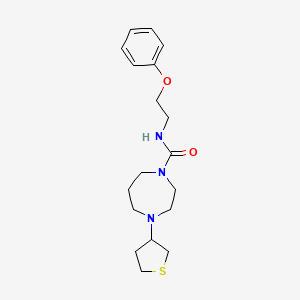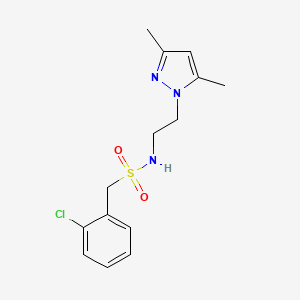
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2 protein, which is a negative regulator of the tumor suppressor p53. MI-2 has been shown to have potential therapeutic applications in cancer treatment, as it can restore the function of p53 in cancer cells with mutated or inactive p53. In
Mecanismo De Acción
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide targets the MDM2 protein, which is a negative regulator of the tumor suppressor p53. MDM2 binds to p53 and promotes its degradation, preventing it from carrying out its tumor suppressor functions. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide binds to MDM2 and prevents its interaction with p53, allowing p53 to accumulate and carry out its tumor suppressor functions. This leads to cell cycle arrest and/or apoptosis in cancer cells, depending on the cellular context.
Biochemical and Physiological Effects:
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the cellular context. In cancer cells with mutated or inactive p53, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide can restore the function of p53 and induce cell cycle arrest and/or apoptosis. In normal cells with functional p53, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been shown to have minimal effects on cell growth and viability. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has several advantages for lab experiments, including its specificity for the MDM2 protein and its ability to restore the function of p53 in cancer cells with mutated or inactive p53. However, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide also has some limitations, such as its potential toxicity in normal cells with functional p53 and its limited efficacy in cancer cells with wild-type p53. These limitations must be taken into account when designing experiments using 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide.
Direcciones Futuras
There are several future directions for research on 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to investigate the potential of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the potential toxicity of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide in normal cells with functional p53 and to develop strategies to minimize this toxicity. Finally, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide could be investigated in the context of other diseases, such as malaria and Alzheimer's disease, due to its ability to target the MDM2 protein.
Métodos De Síntesis
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide can be synthesized using a two-step reaction. The first step involves the synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide from commercially available starting materials. The second step involves the coupling of the intermediate with a boronic acid derivative to form the final product, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide. The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been extensively studied in the context of cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in cancer cells with mutated or inactive p53. 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has been studied in the context of other diseases, such as malaria and Alzheimer's disease, due to its ability to target the MDM2 protein.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPMXUYHGJFVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)


![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)



![8-(3,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2912394.png)


methanone](/img/structure/B2912398.png)

